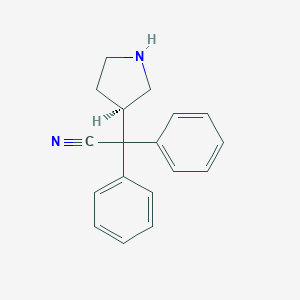

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Übersicht

Beschreibung

“®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains two phenyl groups (rings of six carbon atoms, also known as benzene rings) and a nitrile group (a carbon triple-bonded to a nitrogen).

Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The “R” in the name indicates that the compound has a specific configuration at one of its chiral centers, meaning it has a specific three-dimensional arrangement of atoms.Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

In the context of analytical chemistry, research has delved into the effects of organic solvent compositions on the pH of buffered HPLC (High-Performance Liquid Chromatography) mobile phases. This includes the study of acetonitrile-water and methanol-water mixtures, which are relevant to understanding the behavior of compounds like "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" during chromatographic separation (Subirats, Rosés, & Bosch, 2007).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds, especially in the pharmaceutical sector, has seen significant interest in the structural motifs similar to "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile". For instance, the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, involves synthetic methodologies that could be relevant for compounds with similar structural complexity (Saeed et al., 2017).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, a key feature of "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", are extensively utilized in medicinal chemistry to create compounds for treating human diseases. The versatility of the pyrrolidine scaffold, due to its sp3-hybridization and contribution to stereochemistry, facilitates the exploration of pharmacophore space leading to novel biologically active compounds (Li Petri et al., 2021).

Chromatographic Techniques

Research on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) highlights the utility of acetonitrile, a common solvent for "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", in separating polar, weakly acidic, or basic samples. This underlines the importance of understanding solvent properties in the analytical characterization of complex molecules (Jandera, 2011).

Environmental and Health Impact Studies

Although the specific compound "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" is not directly mentioned in environmental health studies, research on similar compounds, especially those related to flame retardants like polybrominated diphenyl ethers (PBDEs), underscores the significance of understanding the environmental and health impacts of chemical compounds. Studies have explored the exposure pathways, levels, and toxicity of PBDEs in humans, providing a framework for assessing the potential environmental and health implications of a wide range of chemical substances (Wu et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248519 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | |

CAS RN |

133099-12-4 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)